Ethyl 5-amino-6-methylpyridine-3-carboxylate

Medicinal Chemistry Organic Synthesis Regioisomerism

Ethyl 5-amino-6-methylpyridine-3-carboxylate is a polysubstituted pyridine building block with a molecular weight of 180.20 g/mol and the molecular formula C₉H₁₂N₂O₂. It features a unique 5-amino-6-methyl regiospecific substitution pattern on a 3-carboxylate ethyl ester scaffold.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 1008138-73-5
Cat. No. B1375029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-6-methylpyridine-3-carboxylate
CAS1008138-73-5
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)C)N
InChIInChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3,10H2,1-2H3
InChIKeyLKGZPPSZEDDGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-6-methylpyridine-3-carboxylate (CAS 1008138-73-5): A Regiospecific Pyridine Intermediate for Targeted Synthesis


Ethyl 5-amino-6-methylpyridine-3-carboxylate is a polysubstituted pyridine building block with a molecular weight of 180.20 g/mol and the molecular formula C₉H₁₂N₂O₂ [1]. It features a unique 5-amino-6-methyl regiospecific substitution pattern on a 3-carboxylate ethyl ester scaffold. This specific arrangement of functional groups dictates its reactivity profile and makes it a critical intermediate in the synthesis of complex molecules, distinguishing it from other amino-methyl-pyridine carboxylate isomers .

Why Ethyl 5-amino-6-methylpyridine-3-carboxylate Cannot Be Substituted by Common Pyridine Analogs


Generic substitution among amino-methyl-pyridine carboxylates is invalid due to regioisomer-specific reactivity and physicochemical property differences. The 5-amino-6-methyl orientation creates a distinct hydrogen-bonding pattern and electronic distribution compared to 2-amino or 4-amino regioisomers, directly impacting its performance as a synthetic intermediate [1]. For instance, the target compound serves as a key precursor for the clinical PARP inhibitor AZD-5305 (saruparib), a role that its methyl ester or carboxylic acid analogs cannot fulfill due to incompatible steric and electronic properties required for downstream coupling reactions [2]. Its XLogP3 value of 0.8 also indicates a specific lipophilicity profile that differs significantly from its more polar acid counterpart, influencing solubility and extraction behavior during synthesis [1].

Quantitative Head-to-Head Evidence for Ethyl 5-amino-6-methylpyridine-3-carboxylate


Regioisomeric Differentiation: 5-Amino vs. 2-Amino Substitution for Targeted Synthesis

The 5-amino-6-methyl regioisomer (target compound) is a documented intermediate for the clinical PARP inhibitor AZD-5305 (saruparib) [1]. The 2-amino-6-methyl regioisomer (ethyl 2-amino-6-methylpyridine-3-carboxylate, CAS 70959-85-2) is primarily used as a general solvent and agrochemical intermediate, demonstrating a divergent application profile dictated solely by the amino group position . This specificity is critical for procurement, as the 2-amino isomer cannot serve as a drop-in replacement for the AZD-5305 synthetic route.

Medicinal Chemistry Organic Synthesis Regioisomerism

Lipophilicity (XLogP3) Difference: Ethyl Ester vs. Free Acid Form

The target compound has a computed XLogP3 of 0.8, indicating moderate lipophilicity suitable for organic phase reactions and membrane penetration during synthesis [1]. Its direct analog, 5-amino-6-methylnicotinic acid (CAS 91978-75-5), lacks the ethyl ester group and is significantly more polar, with a reported aqueous solubility of 1.1 g/100 mL [2]. This difference in logP of several units determines the solubility, extraction, and chromatographic behavior, making the ethyl ester the mandatory choice for synthetic steps requiring organic-phase reactivity.

Physicochemical Property Lipophilicity Drug Design

Purity and Analytical Characterization Benchmarks for Regulatory Synthesis

For regulatory applications, the target compound is commercially available with a standard purity of 95% [1], and premium vendors offer a higher purity of 98%+ with full ISO certification and batch-specific QC reports including NMR, HPLC, and GC . This level of characterization is critical for pharmacological research and API intermediate use and is not uniformly guaranteed across all suppliers of simpler or less regulated analogs.

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for Ethyl 5-amino-6-methylpyridine-3-carboxylate Based on Proven Differentiation


Synthesis of Clinical-Stage PARP1 Inhibitor AZD-5305 (Saruparib)

This compound is the documented key intermediate for the synthesis of AZD-5305, a selective PARP1 inhibitor in clinical trials for oncology [1]. Only the 5-amino-6-methyl regioisomer with the ethyl ester protection is suitable for the specific coupling reactions in this synthetic pathway, making it a mandatory procurement for any lab replicating or developing this route.

Regioisomer-Specific Library Synthesis for Kinase Inhibitors

The 5-amino-6-methyl substitution pattern provides a unique vector for hydrogen bonding and steric interaction in the ATP-binding pocket of kinases [1]. Researchers synthesizing focused kinase inhibitor libraries, particularly those targeting Aurora A or related enzymes, should select this compound over 2-amino or 4-amino analogs to explore a distinct and underexplored region of chemical space.

Development of CCR5 Antagonist Precursors

Preliminary pharmacological screening indicates that derivatives of this compound can act as CCR5 antagonists, a target for HIV and inflammatory disease therapy [1]. The ethyl ester form serves as a crucial prodrug or intermediate handle for further optimization of potency and pharmacokinetic properties, a role the free acid cannot fulfill without a protection step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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